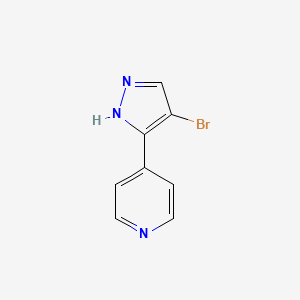

4-(4-Bromo-1H-pyrazol-3-YL)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is a pyrazole derivative . It’s a heteroaryl halide and can react with titanium tetrachloride to afford binary adducts . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Molecular Structure Analysis

The molecular weight of “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is 224.06 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Biomedical Applications

The compound “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis of 1,4’-Bipyrazoles

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in medicinal chemistry and have a wide range of biological activities.

Preparation of Solid Hexacoordinate Complexes

This compound can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields such as catalysis, magnetism, and materials science.

Substitution Pattern Analysis

The compound “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” can be used in the analysis of the substitution patterns of 1H-Pyrazolo[3,4-b]pyridines . This analysis can provide valuable insights into the structure-activity relationships of these compounds, which is crucial for drug design and discovery.

Synthesis of Inhibitors

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” can be used in the synthesis of various inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from occurring, and they are widely used in medicine to treat diseases.

Diversity Centers

The compound “4-(4-Bromo-1H-pyrazol-3-YL)pyridine” can be used to study the diversity centers present in 1H-Pyrazolo[3,4-b]pyridines . Understanding the diversity centers can help in the design of new compounds with improved properties.

Safety and Hazards

Mechanism of Action

Target of Action

4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that has been studied for its potential therapeutic effects

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways . More research is needed to summarize the affected pathways and their downstream effects.

properties

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNQJJSEMQTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672836 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-3-YL)pyridine | |

CAS RN |

166196-54-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)